molecular formula C20H19N3O4 B1663261 Indirubin E804 CAS No. 854171-35-0

Indirubin E804

Cat. No. B1663261
M. Wt: 365.4 g/mol
InChI Key: CKLAPOFDFZKCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indirubin E804 (also known as IDR-E804) is a derivative of indirubin . It is a cell-permeable compound that has been shown to block the Src-Stat3 signaling pathway and display anti-tumor properties . It is a potent, reversible, and ATP-competitive inhibitor of the kinase activities of Src, Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin B .


Molecular Structure Analysis

The molecular structure of Indirubin E804 is represented by the chemical formula C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.389 .


Chemical Reactions Analysis

Indirubin E804 has been shown to have significant effects on the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) . These effects were accompanied by decreased phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs .


Physical And Chemical Properties Analysis

Indirubin E804 is a dark red solid . It is poorly soluble in water . The calculated molecular properties are available for small molecules and natural products .

Safety And Hazards

Indirubin E804 has been shown to cause a significant increase in the malformation rate compared with control groups . It also significantly decreased the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) .

properties

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin E804

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AS Babcock, AL Anderson, CD Rice - Toxicology and applied …, 2013 - Elsevier
… This study suggests that indirubin E804 is a novel and promising immunomodulating compound with potent negative effects on iNOS, IL-6, and COX-2 expression, while also …
Number of citations: 23 www.sciencedirect.com
K Miyoshi, M Takaishi, J DiGiovanni… - Journal of Dermatological …, 2012 - jdsjournal.com
Indigo naturalis, a Chinese herbal medicine, has been used for the treatment of skin disorders including eczema, aphtha, furuncles, and psoriasis [1]. Clinical trial for psoriasis with …
Number of citations: 13 www.jdsjournal.com
MR Scobie, HR Houke, CD Rice - Chemico-Biological Interactions, 2019 - Elsevier
… Indirubin E804 was superior to 7BIO as an anti-inflammatory agent, and was shown to be a potent ligand for the AHR, though TMF was able to inhibit this effect. While traditional …
Number of citations: 12 www.sciencedirect.com
S Nam, R Buettner, J Turkson, D Kim… - Proceedings of the …, 2005 - National Acad Sciences
… Furthermore, the indirubin E804 was found to block c-Src kinase activities both in vitro and in vivo. Whereas E804 inhibits tyrosyl phosphorylation and activation of Stat3 in vivo, it has no …
Number of citations: 411 www.pnas.org
AL Anderson - 2014 - tigerprints.clemson.edu
… Indirubin E804 treatment alone enhanced bacterial survival, and thus indicating that macrophages were less able to kill intracellular bacteria as a direct result of treatment. Though LPS …
Number of citations: 1 tigerprints.clemson.edu
LJ Tisch - 2021 - search.proquest.com
Natural products containing derivatives of the basic indole backbone have gained significant interest in the use against cancer cells, inflammation, and a multitude of disorders in the …
Number of citations: 2 search.proquest.com
HR Houke - 2016 - search.proquest.com
Glioblastomas are the most common malignant brain tumor, with an annual incidence of 6 in 100,000 people. Conventional treatment modalities, including chemotherapy and radiation, …
Number of citations: 4 search.proquest.com
N Heshmati, X Cheng, E Dapat… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Anticancer indirubins are poorly soluble in water. Here, digestion of four self-emulsifying drug delivery systems (SEDDS) containing E804 (indirubin-3′-oxime 2,3-…
Number of citations: 23 academic.oup.com
T Krojer, TD Sharpe, A Roos, P Savitsky, A Amos… - thesgc.org
… Overall structure : The kinase domain of PCTAIRE1 was crystallised in the presence of the kinase inhibitor Indirubin E804. The structure shows the typica CDK insert which packs …
Number of citations: 0 www.thesgc.org
SE Dixon-Clarke, SN Shehata, T Krojer… - Biochemical …, 2017 - portlandpress.com
… inhibitors indirubin E804 and rebastinib, respectively. The structures reveal considerable conformational plasticity. In particular, the partial unfolding of the αC helix in the indirubin E804 …
Number of citations: 35 portlandpress.com

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